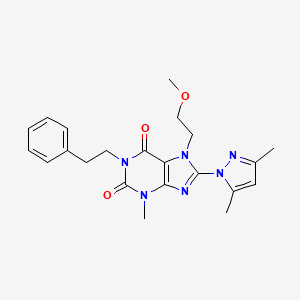

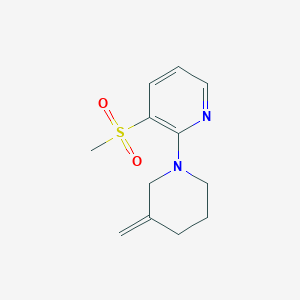

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

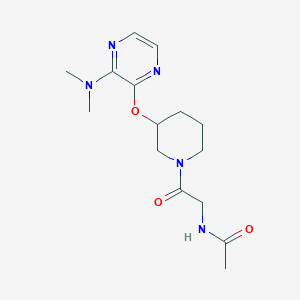

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine, also known as MSMP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MSMP is a pyridine derivative that has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and disorders.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Piperidine derivatives, such as “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, including “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Synthesis of Biologically Active Piperidines

“3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” can be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Drug Design

Piperidine-containing compounds, including “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine”, represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in drug design .

Synthesis of Meropenem

“3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” is an important pharmaceutical intermediate, mainly used for the synthesis of Meropenem . Meropenem is a semi-synthetic penicillin-class antibiotic, effective against Pseudomonas aeruginosa, Escherichia coli, pneumoniae, Proteus, and penicillin-sensitive Staphylococcus aureus .

Chemical Reactions

The chloroformyl and methanesulfonyl substituents in “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” are quite reactive and can undergo various chemical reactions such as oxidation and substitution .

Environmental Impact

The production process of “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” and its waste products can have environmental implications . Therefore, it’s important to consider the environmental impact when using this compound in scientific research.

Eigenschaften

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-10-5-4-8-14(9-10)12-11(17(2,15)16)6-3-7-13-12/h3,6-7H,1,4-5,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLGOLPSTXNLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-methylphenyl) pyrrolidin-2-one](/img/structure/B2931541.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)